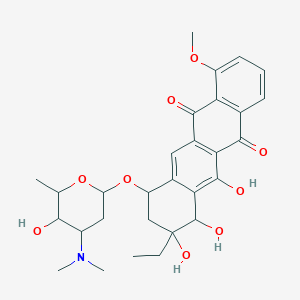

4-O-Methylyellamycin A

Description

4-O-Methylyellamycin A is a member of the anthracycline class of compounds, which are structurally characterized by a tetracyclic aglycone core linked to a sugar moiety .

Properties

CAS No. |

146565-63-1 |

|---|---|

Molecular Formula |

C29H35NO9 |

Molecular Weight |

541.6 g/mol |

IUPAC Name |

7-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-9-ethyl-9,10,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |

InChI |

InChI=1S/C29H35NO9/c1-6-29(36)12-19(39-20-11-17(30(3)4)24(31)13(2)38-20)15-10-16-22(27(34)23(15)28(29)35)25(32)14-8-7-9-18(37-5)21(14)26(16)33/h7-10,13,17,19-20,24,28,31,34-36H,6,11-12H2,1-5H3 |

InChI Key |

XZADFAXSPDJHAH-UHFFFAOYSA-N |

SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O |

Canonical SMILES |

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C3=O)C(=CC=C4)OC)OC5CC(C(C(O5)C)O)N(C)C)O |

Synonyms |

4-O-methylyellamycin A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional distinctions between 4-O-Methylyellamycin A and related anthracycline derivatives:

Key Findings:

Position-Specific Methylation : Methylation at the 4-O position in this compound differentiates it from analogs like 3′-O-demethyl mutactimycin, where methylation loss alters pharmacokinetic properties .

Class-Specific Activity : Unlike macrolides (e.g., 6-O-Methylerythromycin A), anthracyclines like this compound primarily act via DNA intercalation, suggesting divergent therapeutic applications .

Analytical Characterization : Techniques such as optical rotation (−94° to −102° in methylene chloride) and crystallinity tests are critical for distinguishing structurally similar compounds .

Research Implications and Challenges

- Synthesis and Stability : Methylation patterns in this compound may require advanced regioselective synthesis techniques to avoid byproducts common in anthracycline derivatization .

- Pharmacological Screening : Standardized assays for DNA-binding affinity and cytotoxicity are necessary to compare this compound with analogs like 4-O-methylbetaclamycin T .

- Regulatory Considerations : Compliance with pharmacopeial standards (e.g., crystallinity and optical rotation tests) ensures batch consistency for preclinical studies .

Q & A

Q. What are the established methodologies for synthesizing 4-O-Methylyellamycin A, and how can experimental reproducibility be ensured?

The synthesis of this compound typically involves modular polyketide synthase (PKS) pathways, with O-methylation as a critical post-PKS modification. To ensure reproducibility, researchers should document reaction conditions (e.g., temperature, catalysts, solvent systems) in detail, adhering to guidelines for experimental sections in scientific papers . Validation via NMR and high-resolution mass spectrometry (HRMS) is essential for confirming structural fidelity. Raw spectral data should be archived in supplementary materials for peer verification .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural conformation?

A combination of chromatographic (HPLC, LC-MS) and spectroscopic methods (1D/2D NMR, FTIR) is recommended. For purity assessment, HPLC with UV/Vis or ELSD detection under standardized gradients is critical. Structural confirmation requires 2D NMR (e.g., COSY, HSQC, HMBC) to resolve methyl group positioning and stereochemistry . Researchers should cross-reference data with published spectra and report deviations in chemical shifts (±0.1 ppm for NMR) as part of uncertainty analysis .

Q. How should researchers design in vitro assays to evaluate the bioactivity of this compound?

Begin with target-specific assays (e.g., enzyme inhibition, antimicrobial disk diffusion) using positive and negative controls. Dose-response curves (IC₅₀/EC₅₀ calculations) and statistical validation (e.g., t-tests for replicates) are mandatory. Include solvent controls to rule out cytotoxicity artifacts. Experimental protocols must specify cell lines, incubation times, and buffer systems to align with reproducibility standards .

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between reported bioactivity data for this compound across studies?

Discrepancies often arise from differences in assay conditions (e.g., pH, temperature) or compound purity. Researchers should:

- Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell passage number) .

- Replicate experiments under standardized protocols, explicitly reporting deviations.

- Perform sensitivity analyses to quantify the impact of methodological variations . Cross-disciplinary collaboration (e.g., synthetic chemists and pharmacologists) can isolate biological vs. synthetic artifacts .

Q. How can structure-activity relationship (SAR) studies for this compound be optimized to identify critical functional groups?

Utilize a systematic approach:

- Synthesize analogs with targeted modifications (e.g., methyl group removal, hydroxyl substitutions).

- Apply computational tools (molecular docking, QSAR) to predict binding affinities.

- Validate predictions via in vitro assays, ensuring statistical power (e.g., n ≥ 3, ANOVA for multi-group comparisons) . Data should be tabulated to highlight correlations between structural changes and activity .

What frameworks are recommended for formulating hypothesis-driven research questions about this compound’s mechanism of action?

Adopt the PICO framework:

- P opulation: Target organism/cell type.

- I ntervention: this compound treatment.

- C omparison: Untreated controls or analogs.

- O utcome: Measured bioactivity (e.g., growth inhibition). Additionally, apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize questions .

Q. How should researchers address gaps in the literature regarding this compound’s pharmacokinetic properties?

- Perform ADME (absorption, distribution, metabolism, excretion) studies using in vitro models (e.g., Caco-2 cells for permeability, liver microsomes for metabolic stability).

- Compare results with structurally related compounds to infer trends.

- Use LC-MS/MS for quantification, ensuring calibration curves meet FDA validation guidelines (R² ≥ 0.98) .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing dose-response data in this compound studies?

- Fit data to sigmoidal models (e.g., Hill equation) using nonlinear regression.

- Report 95% confidence intervals for IC₅₀ values.

- Use Grubbs’ test to identify outliers in replicates .

- For multi-experiment comparisons, apply mixed-effects models to account for batch variability .

Q. How can researchers ensure transparency when publishing conflicting spectroscopic data for this compound?

Q. What steps are critical for integrating this compound research into a systematic literature review (SLR)?

- Define inclusion/exclusion criteria using PICOT (Population, Intervention, Comparison, Outcome, Time) .

- Screen databases (PubMed, SciFinder) with Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)").

- Use PRISMA flow diagrams to document study selection and assess bias via tools like ROBINS-I .

Ethical and Reporting Standards

Q. How should researchers handle discrepancies between newly generated and published data in manuscripts?

Q. What documentation is essential for replicating this compound purification protocols?

- Detail chromatographic columns (e.g., C18, 5 µm particle size), mobile phase gradients, and fraction collection criteria.

- Report yield percentages and purity thresholds (e.g., ≥95% by HPLC).

- Archive step-by-step protocols in repositories like protocols.io .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.